An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)phthalimide
An In-depth Technical Guide to the Physicochemical Properties of N-(2-Bromoethyl)phthalimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2-Bromoethyl)phthalimide is a pivotal synthetic intermediate, extensively utilized in organic chemistry and drug development.[1][2] Its significance lies in its function as a stable, crystalline solid that serves as a precursor for the introduction of a primary amino group, a common pharmacophore in many biologically active molecules. This is most notably achieved through the Gabriel synthesis, a robust method for forming primary amines.[3][4] This technical guide provides a comprehensive overview of the core physicochemical properties of N-(2-Bromoethyl)phthalimide, detailed experimental protocols for its synthesis, and a summary of its spectral data to aid researchers in its effective application.
Physicochemical Properties
N-(2-Bromoethyl)phthalimide is a white to off-white or slightly pink crystalline powder.[1][5][6] A comprehensive summary of its key physicochemical properties is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₁₀H₈BrNO₂ | [1][5][7][8][9][10][11][12] |
| Molecular Weight | 254.08 g/mol | [1][8][10][11][12][13][14] |
| Melting Point | 79 - 84 °C | [1][7][8][13][15][16] |
| Boiling Point | 318 - 342.9 °C at 760 mmHg | [5][7][15][16] |
| Density | ~1.6 - 1.7 g/cm³ | [5][7] |
| Solubility | Insoluble in water.[1][5][7][9][13][16] Soluble in methanol (B129727) and other organic solvents.[13] | |
| Appearance | White to off-white crystalline solid.[1][2][6][15] | |
| CAS Number | 574-98-1 | [1][7][8][9][11][12][14] |
Spectroscopic Data
The identity and purity of N-(2-Bromoethyl)phthalimide can be confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃, 300 MHz): δ ≈ 7.85 (m, 2H, Ar-H), 7.70 (m, 2H, Ar-H), 3.88 (t, J=6 Hz, 2H, N-CH₂), 3.56 (t, J=6 Hz, 2H, CH₂-Br).[15]
-
¹³C NMR (CDCl₃, 75 MHz): δ ≈ 168.4 (C=O), 134.6 (Ar-CH), 132.2 (Ar-C), 123.8 (Ar-CH), 49.3 (N-CH₂), 37.2 (CH₂-Br).[15]
Infrared (IR) Spectroscopy
Key peaks in the IR spectrum (KBr pellet) include:
-
~1770 cm⁻¹ (C=O, symmetric stretch)
-
~1715 cm⁻¹ (C=O, asymmetric stretch)
-
~1600 cm⁻¹ (C=C, aromatic)
-
~1400 cm⁻¹ (C-N stretch)
-
~720 cm⁻¹ (C-H, aromatic out-of-plane bend)
-
~650 cm⁻¹ (C-Br stretch)[17]
Mass Spectrometry (MS)
-
Electron Ionization (EI): m/z 253/255 [M]⁺, 174 [M-Br]⁺, 160 [M-CH₂Br]⁺, 148 [Phthalimide]⁺.[17][18]
Experimental Protocols
The synthesis of N-(2-Bromoethyl)phthalimide is commonly achieved via two primary routes: the Gabriel synthesis from potassium phthalimide (B116566) and the bromination of N-(2-hydroxyethyl)phthalimide.
Synthesis via Gabriel Reaction
This classic method involves the nucleophilic substitution of 1,2-dibromoethane (B42909) with potassium phthalimide.[3][4]
Materials:
-
Potassium Phthalimide (C₈H₄KNO₂)[3]
-
1,2-Dibromoethane (C₂H₄Br₂)[3]
-
Ethanol (B145695) (98-100%)[3]
-
Carbon Disulfide (CS₂)[3]
Procedure:
-
A mixture of potassium phthalimide and an excess of 1,2-dibromoethane is heated at 180-190 °C for approximately 12 hours.[3]
-
After cooling, the excess 1,2-dibromoethane is removed by distillation under reduced pressure.[3]
-
The crude product is extracted from the remaining potassium bromide by refluxing with 98-100% ethanol.[3]
-
The hot solution is filtered to remove insoluble salts.[3]
-
The ethanol is distilled from the filtrate under reduced pressure.[3]
-
The residue is refluxed with carbon disulfide to separate the soluble N-(2-bromoethyl)phthalimide from the insoluble diphthalimidoethane byproduct.[3]
-
The hot solution is filtered, and the carbon disulfide is distilled off to yield the crude product.[3]
-
Purification is achieved by recrystallization from 75% ethanol, often with the use of decolorizing carbon, to yield a white crystalline product.[3] The expected yield is 69-79%.[3]
Synthesis from N-(2-Hydroxyethyl)phthalimide
This alternative method involves the conversion of the hydroxyl group of N-(2-hydroxyethyl)phthalimide to a bromide.[4][19]
Materials:
-
N-(2-Hydroxyethyl)phthalimide
-
Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)[4]
-
A suitable solvent (e.g., a chlorinated solvent)[4]
Procedure:
-
N-(2-hydroxyethyl)phthalimide is synthesized by reacting phthalic anhydride (B1165640) with 2-aminoethanol.[4]
-
The N-(2-hydroxyethyl)phthalimide is dissolved in a suitable solvent.[4]
-
A brominating agent, such as phosphorus tribromide, is added, typically at reduced temperatures.[4]
-
After the reaction is complete, the mixture is carefully quenched, for example, by pouring it onto ice.[4]
-
The product is extracted with an organic solvent.[4]
-
The organic layer is washed with a dilute base and then with water.[4]
-
The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate).[4]
-
The solvent is removed under reduced pressure.[4]
-
The crude product is recrystallized from a suitable solvent to obtain pure N-(2-bromoethyl)phthalimide.[4]
Applications in Synthesis
The primary application of N-(2-Bromoethyl)phthalimide is as an electrophile in the Gabriel synthesis to produce a variety of primary amines. The phthalimide group serves as a protecting group for the amine, which can be subsequently deprotected, typically by hydrazinolysis.[3]
Example: Synthesis of N-[2-(1H-Imidazol-1-yl)ethan-1-amine] [3]
-
Alkylation: Sodium imidazolide (B1226674) is reacted with N-(2-bromoethyl)phthalimide in DMF.[3]
-
Hydrazinolysis: The resulting N-[2-(1H-imidazol-1-yl)ethyl]phthalimide is treated with hydrazine (B178648) hydrate (B1144303) in ethanol to cleave the phthalimide group, yielding the desired primary amine.[3]
Visualized Workflows
Gabriel Synthesis Workflow
Caption: Workflow for the synthesis of N-(2-Bromoethyl)phthalimide via the Gabriel reaction.
General Application in Primary Amine Synthesis
Caption: General workflow for the synthesis of primary amines using N-(2-Bromoethyl)phthalimide.
Safety and Handling
N-(2-Bromoethyl)phthalimide may cause skin, eye, and respiratory tract irritation.[1][5][16] It is essential to handle this compound in a well-ventilated area, such as a fume hood.[20] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing, should be worn.[7][16][20][21] Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents, in a tightly closed container.[16][21]
Conclusion
N-(2-Bromoethyl)phthalimide is a cornerstone reagent for the synthesis of primary amines, with well-documented physicochemical and spectroscopic properties. The experimental protocols for its synthesis are robust and reproducible. A thorough understanding of its properties, handling requirements, and synthetic applications is crucial for its effective and safe use in research and development, particularly in the synthesis of novel pharmaceutical agents.
References
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- 2. CAS 574-98-1: N-(2-Bromoethyl)phthalimide | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
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- 7. N-(2-Bromoethyl)phthalimide | CAS#:574-98-1 | Chemsrc [chemsrc.com]
- 8. N-(2-ブロモエチル)フタルイミド 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 10. GSRS [gsrs.ncats.nih.gov]
- 11. scbt.com [scbt.com]
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- 13. N-(2-Bromoethyl)phthalimide, 97% | Fisher Scientific [fishersci.ca]
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- 15. chemwhat.com [chemwhat.com]
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- 18. N-(2-Bromoethyl)phthalimide(574-98-1) MS [m.chemicalbook.com]
- 19. Organic Syntheses Procedure [orgsyn.org]
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